molecular formula C15H12N2O3S B3046926 2-(Benzoylcarbamothioylamino)benzoic acid CAS No. 13277-24-2

2-(Benzoylcarbamothioylamino)benzoic acid

Cat. No. B3046926
CAS RN: 13277-24-2
M. Wt: 300.3 g/mol
InChI Key: ZFFHSAGSCWUIBM-UHFFFAOYSA-N
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Description

2-(Benzoylcarbamothioylamino)benzoic acid , also known by its systematic name salicylic acid benzyl ether , has the chemical formula C₁₄H₁₂O₃ . It is a compound with intriguing properties and potential applications.



Synthesis Analysis

The synthesis of this compound involves the reaction of benzoic acid with benzyl isocyanate . The isocyanate group reacts with the carboxylic acid group, leading to the formation of the carbamothioylamino moiety. The resulting compound is a white crystalline solid.



Molecular Structure Analysis

The molecular structure of 2-(Benzoylcarbamothioylamino)benzoic acid consists of two aromatic rings connected by a carbonyl group (C=O). The benzoyl group (C₆H₅CO-) is attached to the carbamothioylamino group (-NH-C(=S)-NH₂), which in turn is linked to the second benzene ring. The intramolecular hydrogen bond between the carbonyl oxygen and the hydrogen of the hydroxyl group contributes to its stability.



Chemical Reactions Analysis


  • Hydrolysis : Under acidic conditions, the compound undergoes hydrolysis, yielding benzoic acid and benzyl isocyanate.

  • Esterification : Reaction with an alcohol can form the corresponding ester.

  • Arylation : The benzyl group can be substituted with other aryl groups.



Physical And Chemical Properties Analysis


  • Melting Point : The compound melts at 73-77°C .

  • Solubility : It is sparingly soluble in water but dissolves readily in organic solvents.

  • Spectroscopic Features : Infrared spectroscopy reveals characteristic peaks for the carbonyl stretching vibrations (around 1700-1680 cm⁻¹ ) and the O-H stretching vibrations (broad band around 3300-2500 cm⁻¹ ).


Safety And Hazards


  • Toxicity : While not highly toxic, caution should be exercised during handling.

  • Combustibility : It is a combustible solid.

  • Eye and Skin Irritation : It may cause eye and skin irritation.


Future Directions

Research avenues include:



  • Biological Activity : Investigate its potential as an anti-inflammatory or antimicrobial agent.

  • Synthetic Modifications : Explore derivatization to enhance solubility or bioavailability.

  • Structural Studies : Elucidate its crystal structure and intermolecular interactions.


properties

IUPAC Name

2-(benzoylcarbamothioylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S/c18-13(10-6-2-1-3-7-10)17-15(21)16-12-9-5-4-8-11(12)14(19)20/h1-9H,(H,19,20)(H2,16,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFHSAGSCWUIBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402063
Record name 2-[(Benzoylcarbamothioyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzoylcarbamothioylamino)benzoic acid

CAS RN

13277-24-2
Record name NSC153335
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153335
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(Benzoylcarbamothioyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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